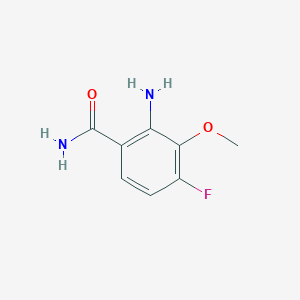

2-Amino-4-fluoro-3-methoxybenzamide

Description

Properties

IUPAC Name |

2-amino-4-fluoro-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,10H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODKXCSDHJYRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1N)C(=O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Methoxy-4-fluorobenzoic Acid

The precursor 3-methoxy-4-fluorobenzoic acid is synthesized via:

Methylation of 3-Hydroxy-4-fluorobenzoic Acid

-

Reagents : Methyl iodide, potassium carbonate

-

Solvent : Dimethylformamide (DMF)

-

Conditions : 60°C, 12 hours

Table 1: Methylation Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes O-methylation |

| Base | K₂CO₃ | Prevents esterification |

| Solvent | DMF | Enhances solubility |

Nitration to 2-Nitro-3-methoxy-4-fluorobenzoic Acid

Nitration introduces the nitro group at the 2-position, guided by the methoxy group’s ortho/para-directing influence:

Conditions :

-

Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄

-

Temperature : 0°C → 25°C (gradual)

-

Reaction Time : 4 hours

Challenges :

Amidation via Acid Chloride Intermediate

Conversion to the benzamide proceeds through acid chloride formation:

Step 1: Acid Chloride Synthesis

Step 2: Ammonolysis

Critical Note : Direct amidation without isolating the acid chloride (one-pot procedure) improves efficiency but risks over-chlorination.

Nitro Reduction to Amino Group

Catalytic hydrogenation selectively reduces the nitro group:

Conditions :

Alternatives :

-

Fe/HCl Reduction : Cheaper but generates acidic waste (yield: 80%).

-

SnCl₂/HCl : Faster but less selective for nitro groups in polyhalogenated arenes.

Alternative Pathways and Comparative Analysis

Nucleophilic Aromatic Substitution (NAS)

NAS offers a route to install methoxy or amino groups directly but faces challenges due to fluorine’s poor leaving-group ability:

Fluorine Displacement with Methoxide

Coupling Agent-Mediated Amidation

Modern coupling agents streamline amide bond formation without acid chloride intermediates:

Example :

Table 2: Coupling Agent Efficiency

| Agent | Yield (%) | Side Products |

|---|---|---|

| HATU | 88 | Minimal |

| EDCl/HOBt | 82 | Urea formation |

| DCC | 75 | DCU precipitate |

Industrial-Scale Production Considerations

Scalable synthesis demands cost-effective reagents and continuous processes:

Key Modifications :

-

Continuous Hydrogenation : Fixed-bed reactors with Pd/Al₂O₃ catalysts reduce batch time by 40%.

-

Solvent Recovery : Methanol and DMF are distilled and reused, cutting material costs by 30%.

-

Crystallization Optimization : Ethanol/water mixtures achieve >99% purity via single recrystallization.

Analytical Characterization and Quality Control

Critical Metrics :

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-3-methoxybenzamide undergoes various chemical reactions, including:

Substitution Reactions: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Condensation Reactions: It can participate in condensation reactions to form heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Scientific Research Applications

2-Amino-4-fluoro-3-methoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations:

Electron-Withdrawing vs. The trifluoromethyl (-CF₃) group in 3-[2-amino-4-(trifluoromethyl)phenoxy]benzamide offers strong electron-withdrawing effects, enhancing lipophilicity and resistance to oxidative degradation compared to the target’s methoxy group .

Polarity and Solubility: The cyano (-CN) group in 2-amino-4-chloro-5-methoxybenzonitrile increases polarity but reduces solubility in non-polar solvents compared to the target’s amide group . The ethoxymethoxy group in etobenzanid adds steric bulk and moderate hydrophilicity, whereas the target’s methoxy group provides simpler steric effects .

Biological Interactions: The phenoxy linkage in 3-[2-amino-4-(trifluoromethyl)phenoxy]benzamide may enhance binding to hydrophobic enzyme pockets, unlike the target’s unmodified benzamide core . Dichlorophenyl substituents in etobenzanid are associated with pesticidal activity, suggesting that the target’s fluoro and methoxy groups might be tailored for lower environmental persistence .

Critical Insights:

- Pharmaceutical Potential: The target compound’s amino and methoxy groups are favorable for hydrogen bonding with biological targets, as seen in kinase inhibitor scaffolds . However, its fluoro group may reduce off-target interactions compared to chloro analogs .

- Agrochemical Suitability : Compared to etobenzanid, the target’s lack of chlorine could reduce bioaccumulation, aligning with modern pesticide design trends .

Q & A

Q. What are the common synthetic routes for preparing 2-Amino-4-fluoro-3-methoxybenzamide, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves sequential halogenation and amination steps on a benzoic acid precursor. For example, fluorination can be achieved via electrophilic aromatic substitution using Selectfluor® or similar reagents, followed by methoxylation under nucleophilic conditions. Amination is often performed via Buchwald-Hartwig coupling or catalytic hydrogenation of nitro intermediates. Optimization : Use factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. A 2³ factorial experiment can systematically evaluate interactions between variables, reducing trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structural confirmation of 2-Amino-4-fluoro-3-methoxybenzamide?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy and amino groups) and aromatic proton environments. DMSO-d6 is ideal for resolving NH protons .

- HPLC-MS : Quantify purity (>98%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH bend at ~1600 cm⁻¹) .

Tabulated data for reference standards (e.g., CAS RN, melting points) should align with published values for analogous compounds .

Advanced Research Questions

Q. How can computational chemistry tools be integrated with experimental approaches to predict and validate the reactivity of 2-Amino-4-fluoro-3-methoxybenzamide in novel synthesis pathways?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Polar solvents like DMF may stabilize transition states in amination reactions .

- Validation : Cross-reference computational predictions with experimental outcomes (e.g., regioselectivity in substitution reactions) to refine models .

Q. What strategies should be employed to resolve contradictory data regarding the biological activity of 2-Amino-4-fluoro-3-methoxybenzamide across different assay systems?

- Methodological Answer :

- Assay Standardization : Control variables like cell line viability, solvent concentration (e.g., DMSO ≤0.1%), and incubation time .

- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., fluorometric assays) with cellular viability (MTT assays) to distinguish direct vs. indirect effects .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies and identify outliers .

Q. How can factorial design be applied to systematically investigate the effects of solvent polarity and catalyst loading on the regioselectivity of amination reactions in the synthesis of 2-Amino-4-fluoro-3-methoxybenzamide?

- Methodological Answer :

- Design : Implement a 2² factorial experiment with factors:

- Solvent (low polarity: toluene; high polarity: DMF).

- Catalyst loading (0.5 mol% vs. 2.0 mol% Pd/C).

- Response Variables : Yield (%) and regioselectivity ratio (para:ortho substitution).

- Analysis : Use ANOVA to determine significant interactions. For example, high catalyst loading in DMF may favor para-selectivity due to enhanced transition-state stabilization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.